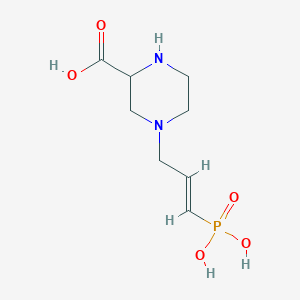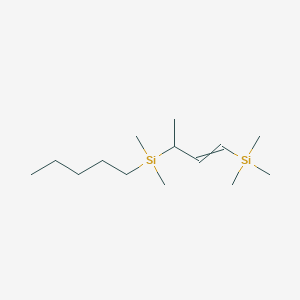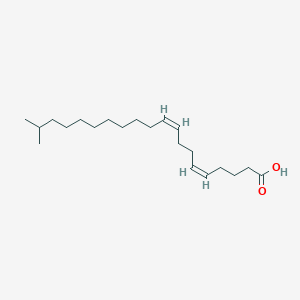
N-(Phenylacetyl)glycylaziridine-2-carboxylate phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylacetyl)glycylaziridine-2-carboxylate phenylmethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PAG-N and is synthesized through a specific method that involves the reaction of phenylacetic acid with glycine, followed by the reaction of the resulting product with aziridine-2-carboxylic acid and phenylmethyl ester.
Mecanismo De Acción
The mechanism of action of PAG-N involves the inhibition of specific enzymes through the formation of covalent bonds with the active site of the enzyme. This inhibition leads to the disruption of the enzyme's function and ultimately results in the inhibition of the biological process that the enzyme is involved in.
Biochemical and Physiological Effects:
PAG-N has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that PAG-N is capable of inhibiting the activity of various enzymes, including the protease cathepsin B and the kinase Akt. Additionally, PAG-N has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAG-N possesses several advantages and limitations for lab experiments. One of the advantages of PAG-N is its potency and specificity towards specific enzymes. This property makes PAG-N a valuable tool for the study of enzyme function and inhibition. However, one of the limitations of PAG-N is its potential toxicity towards cells and organisms. This toxicity must be carefully considered when using PAG-N in lab experiments.
Direcciones Futuras
There are several future directions for the study of PAG-N. One potential direction is the development of PAG-N-based drugs for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of PAG-N and its potential applications in various fields, including biotechnology and agriculture. Furthermore, the toxicity of PAG-N towards cells and organisms must be further investigated to ensure its safe use in lab experiments and potential drug development.
Conclusion:
In conclusion, PAG-N is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of PAG-N is well-established, and the compound has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The potential applications of PAG-N in drug discovery and its specificity towards specific enzymes make it a valuable tool for the study of enzyme function and inhibition. However, its potential toxicity towards cells and organisms must be carefully considered when using PAG-N in lab experiments.
Métodos De Síntesis
The synthesis of PAG-N involves the reaction of phenylacetic acid with glycine, followed by the reaction of the resulting product with aziridine-2-carboxylic acid and phenylmethyl ester. The reaction occurs in the presence of a catalyst and requires specific conditions to achieve maximum yield. The synthesis method is well-established, and the purity of the final product can be confirmed through various analytical techniques.
Aplicaciones Científicas De Investigación
PAG-N has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of PAG-N is in the field of drug discovery. PAG-N has been shown to possess potent inhibitory activity against various enzymes, including proteases and kinases. This activity makes PAG-N a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
133099-77-1 |
|---|---|
Nombre del producto |
N-(Phenylacetyl)glycylaziridine-2-carboxylate phenylmethyl ester |
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
benzyl (2R)-1-[2-[(2-phenylacetyl)amino]acetyl]aziridine-2-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c23-18(11-15-7-3-1-4-8-15)21-12-19(24)22-13-17(22)20(25)26-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,23)/t17-,22?/m1/s1 |
Clave InChI |
NNRHJUXYZHLCOX-PLEWWHCXSA-N |
SMILES isomérico |
C1[C@@H](N1C(=O)CNC(=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES |
C1C(N1C(=O)CNC(=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1C(N1C(=O)CNC(=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Sinónimos |
N-(phenylacetyl)glycyl-D-aziridine-2-carboxylic acid N-(phenylacetyl)glycylaziridine-2-carboxylate phenylmethyl ester PAGAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)



![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)



